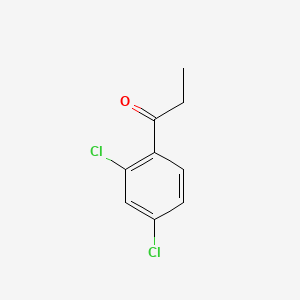

2',4'-Dichloropropiophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,4-dichlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBMTWRZQBRHOPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00191321 | |

| Record name | 2',4'-Dichloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37885-41-9 | |

| Record name | 1-(2,4-Dichlorophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37885-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',4'-Dichloropropiophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037885419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dichloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00191321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dichloropropiophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',4'-DICHLOROPROPIOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQX59H9QPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2',4'-Dichloropropiophenone CAS number and chemical properties

This guide provides a comprehensive technical overview of 2',4'-Dichloropropiophenone, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical properties, synthesis, applications, and safety protocols, offering field-proven insights and methodologies.

Core Chemical Identity and Properties

This compound, with the CAS number 37885-41-9 , is a halogenated aromatic ketone.[1][2][3] Its structure, characterized by a propiophenone backbone with two chlorine substituents on the phenyl ring at the 2' and 4' positions, is fundamental to its reactivity and utility in organic synthesis.

Physicochemical Data Summary

A compilation of essential physicochemical properties is presented below, providing a foundational understanding of this compound for experimental design.

| Property | Value | Source |

| CAS Number | 37885-41-9 | [NIST[1], PubChem[3]] |

| Molecular Formula | C₉H₈Cl₂O | [NIST[1], PubChem[3]] |

| Molecular Weight | 203.07 g/mol | [PubChem[3], ChemicalBook[4]] |

| IUPAC Name | 1-(2,4-dichlorophenyl)propan-1-one | [PubChem[3]] |

| Appearance | White to light yellow powder or lump | [TCI[2]] |

| Density | 1.287 g/cm³ | [ChemWhat[5]] |

| Flash Point | >110°C | [ChemWhat[5]] |

| Water Solubility | Slightly soluble in water | [ChemWhat[5]] |

Spectral Information

Spectroscopic data is critical for the identification and characterization of this compound. Key spectral features are summarized below:

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic peaks corresponding to the carbonyl (C=O) stretching vibration and aromatic C-Cl stretching, confirming the presence of the ketone and chloro-substituents.[1]

-

Raman Spectroscopy : FT-Raman spectra provide complementary information for structural elucidation.[3]

Synthesis and Mechanism

The primary route for synthesizing this compound is through the Friedel-Crafts acylation of 1,3-dichlorobenzene with propionyl chloride.[6][7] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Causality

The choice of a strong Lewis acid catalyst like AlCl₃ is crucial. It functions by coordinating with the propionyl chloride, thereby generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich π system of the 1,3-dichlorobenzene ring. The directing effects of the two chlorine atoms on the benzene ring predominantly favor substitution at the 4-position relative to one chlorine and the 6-position relative to the other, leading to the desired 2,4-dichloro substitution pattern on the propiophenone product. A longer reaction time and an excess of the Lewis acid are often employed to drive the reaction to completion, as dihalogenated benzenes are generally less reactive in Friedel-Crafts acylations.[6]

Visualizing the Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

The following is a detailed, step-by-step methodology for the synthesis of this compound:

-

Reaction Setup : In a flask equipped with a reflux condenser and a stirrer, dissolve 1,3-dichlorobenzene and propionyl chloride in carbon disulfide.

-

Catalyst Addition : While refluxing and stirring the solution, gradually add anhydrous aluminum chloride. The evolution of hydrogen chloride gas will be observed.

-

Reaction Progression : Continue heating and stirring for an extended period (e.g., 24 hours) to ensure the reaction goes to completion.[6]

-

Quenching and Work-up : After cooling, carefully pour the reaction mixture over crushed ice and hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction : Separate the organic layer and extract the aqueous layer with a suitable solvent like diethyl ether.

-

Washing : Combine the organic extracts and wash successively with dilute sodium hydroxide solution and water to remove unreacted starting materials and acidic impurities.

-

Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent by rotary evaporation.

-

Purification : Purify the crude product by vacuum distillation to obtain pure this compound.[6]

Applications in Research and Development

This compound is a valuable building block in organic synthesis, primarily serving as a precursor for more complex molecules, including pharmaceuticals and agrochemicals.

Its principal application lies in the synthesis of antifungal agents. For instance, it is a key intermediate in the preparation of certain azole antifungals. The propiophenone moiety can be readily functionalized, for example, through alpha-halogenation followed by substitution with an imidazole or triazole group, to construct the core structure of these active pharmaceutical ingredients. It is also used in the synthesis of (S)-3-chloro-1-(4-chlorophenyl)-1-propanol.[4]

Safety, Handling, and Toxicology

Adherence to strict safety protocols is paramount when handling this compound.

Hazard Identification and GHS Classification

-

GHS Pictogram : Warning

-

Hazard Statement : H302: Harmful if swallowed.[3]

-

Precautionary Statements :

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.[3]

-

Handling and Storage

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation : Use only in a well-ventilated area. Avoid breathing dust.

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.

First Aid Measures

-

If Swallowed : Rinse mouth. Call a poison control center or doctor immediately for treatment advice.

-

Skin Contact : Wash off immediately with plenty of water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Inhalation : Remove to fresh air.

Analytical Methodologies

The quantification and identification of this compound and its related compounds in various matrices are typically achieved using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves:

-

Sample Preparation : Extraction of the analyte from the sample matrix using an appropriate solvent.

-

GC Separation : The extract is injected into a gas chromatograph, where the components are separated based on their boiling points and interactions with the stationary phase of the capillary column.

-

MS Detection : The separated components are then introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification, and the abundance of specific ions is used for quantification.

Visualizing the Analytical Workflow

Caption: A simplified workflow for the GC-MS analysis of this compound.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | 37885-41-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 37885-41-9 [chemicalbook.com]

- 5. chemwhat.com [chemwhat.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-(2,4-dichlorophenyl)propan-1-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(2,4-dichlorophenyl)propan-1-one, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. The document elucidates its chemical identity, physicochemical properties, synthesis via Friedel-Crafts acylation, and its critical role as a precursor in the synthesis of widely used antifungal agents. Detailed experimental protocols for its synthesis and analytical characterization by High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are provided. Furthermore, this guide outlines essential safety and handling procedures. The information presented herein is intended to equip researchers and professionals in drug development with the necessary technical knowledge to effectively utilize and handle this important compound.

Chemical Identity and Physicochemical Properties

1-(2,4-dichlorophenyl)propan-1-one, also commonly known as 2',4'-Dichloropropiophenone, is a halogenated aromatic ketone. Its chemical structure and properties are fundamental to its reactivity and applications.

-

IUPAC Name: 1-(2,4-dichlorophenyl)propan-1-one[1]

-

Synonyms: this compound, 1-(2,4-DICHLOROPHENYL)-1-PROPANONE, 1-Propanone, 1-(2,4-dichlorophenyl)-[1]

-

CAS Number: 37885-41-9[1]

-

Molecular Formula: C₉H₈Cl₂O[1]

-

Molecular Weight: 203.06 g/mol [1]

A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Appearance | White to light yellow powder or lump | TCI |

| Boiling Point | 121-123 °C at 7 mmHg | ChemWhat |

| Density | 1.287 g/cm³ | ChemWhat |

| Refractive Index | 1.551-1.553 | ChemWhat |

| Flash Point | >110 °C | ChemWhat |

| Water Solubility | Slightly soluble | ChemWhat |

Synthesis of 1-(2,4-dichlorophenyl)propan-1-one

The primary method for synthesizing 1-(2,4-dichlorophenyl)propan-1-one is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Mechanism

The mechanism of the Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,3-dichlorobenzene. The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product.

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 1-(2,4-dichlorophenyl)propan-1-one

This protocol is a representative procedure for the laboratory-scale synthesis of the title compound.

Materials:

-

1,3-Dichlorobenzene

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (CS₂) or Dichloromethane (DCM) (solvent)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Dichloromethane (for extraction)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 1,3-dichlorobenzene and the solvent (e.g., carbon disulfide).

-

Addition of Catalyst: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

Addition of Acylating Agent: Add propionyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the evolution of HCl gas ceases. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

-

Extraction: Transfer the mixture to a separatory funnel. If a solid is present, add a sufficient amount of extraction solvent (e.g., diethyl ether) to dissolve it. Separate the organic layer. Extract the aqueous layer with the extraction solvent (2 x).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Development

1-(2,4-dichlorophenyl)propan-1-one is a valuable building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably azole antifungal agents.

Precursor to Miconazole and Econazole

This compound is a key intermediate in the synthesis of the antifungal drugs Miconazole and Econazole.[2][3][4] The synthesis involves the halogenation of 1-(2,4-dichlorophenyl)propan-1-one to introduce a leaving group at the alpha-position, followed by reduction of the carbonyl group and subsequent reactions with imidazole and a substituted benzyl halide. A plausible synthetic route is outlined below.

Caption: Synthetic pathway to Miconazole and Econazole.

Analytical Characterization

Rigorous analytical testing is crucial to ensure the purity and identity of 1-(2,4-dichlorophenyl)propan-1-one. The following are standard methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 1-(2,4-dichlorophenyl)propan-1-one.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the dichlorophenyl ring, as well as a quartet for the methylene protons and a triplet for the methyl protons of the propionyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 2,4-substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons (with those directly attached to chlorine showing characteristic shifts), and the aliphatic carbons of the propionyl group.

Predicted ¹H and ¹³C NMR data (in CDCl₃):

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | ~7.3-7.6 | ~127-135 |

| Methylene (-CH₂-) | ~3.0 (quartet) | ~32 |

| Methyl (-CH₃) | ~1.2 (triplet) | ~8 |

| Carbonyl (C=O) | - | ~200 |

| Aromatic C-Cl | - | ~130-138 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of 1-(2,4-dichlorophenyl)propan-1-one and for monitoring reaction progress. A typical reversed-phase HPLC method is described below.

Protocol:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, or an isocratic mixture (e.g., 60:40 acetonitrile:water).[5] The mobile phase may be acidified with a small amount of formic acid or phosphoric acid to improve peak shape.[5]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength of approximately 254 nm.[7]

-

Column Temperature: 25-30 °C.

-

Injection Volume: 10-20 µL.

Caption: HPLC analysis workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent method for both the identification and quantification of 1-(2,4-dichlorophenyl)propan-1-one, particularly for assessing volatile impurities.

Protocol:

-

GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

-

Carrier Gas: Helium.

-

Injection Mode: Split or splitless.

-

Temperature Program: An initial oven temperature of around 100 °C, ramped up to 280-300 °C.

-

MS Detector: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

The mass spectrum will show a molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethyl group and the dichlorobenzoyl cation, which will confirm the structure of the compound.

Safety and Handling

1-(2,4-dichlorophenyl)propan-1-one is a chemical that must be handled with appropriate safety precautions.

-

GHS Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

1-(2,4-dichlorophenyl)propan-1-one is a compound of significant interest to the chemical and pharmaceutical industries. Its synthesis via Friedel-Crafts acylation is a well-established process, and its role as a precursor to important antifungal medications underscores its value in drug development. A thorough understanding of its properties, synthesis, and analytical characterization, as outlined in this guide, is essential for its safe and effective application in research and manufacturing.

References

- 1. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Econazole | C18H15Cl3N2O | CID 3198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Separation of 1-(2,4-Dichlorophenyl)cyclopropanecarbonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 1-(3,5-Dichlorophenyl)propan-1-one | C9H8Cl2O | CID 44542959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aaronchem.com [aaronchem.com]

A Comprehensive Technical Guide to the Synthesis of 2',4'-Dichloropropiophenone via Friedel-Crafts Acylation

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 2',4'-dichloropropiophenone, a key intermediate in the pharmaceutical and fine chemical industries.[1] The focus of this whitepaper is the Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride, a classic yet nuanced electrophilic aromatic substitution. This document will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental protocol, and discuss critical parameters influencing yield and purity. Authored for researchers, scientists, and drug development professionals, this guide synthesizes theoretical principles with practical insights to ensure a robust and reproducible synthetic strategy.

Introduction: The Significance of this compound

Aromatic ketones are a cornerstone of modern organic synthesis, serving as versatile precursors for a wide array of more complex molecules.[2] Among these, this compound (Figure 1) holds particular importance as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its halogenated phenyl ring and reactive keto-ethyl side chain offer multiple points for further chemical modification.

The Friedel-Crafts acylation, a reaction class discovered by Charles Friedel and James Crafts in 1877, remains a primary and efficient method for the preparation of such aromatic ketones.[3][4] This guide will specifically address the acylation of 1,3-dichlorobenzene, a deactivated aromatic system, which presents unique challenges and considerations for achieving high-yield and selective synthesis.

Mechanistic Insights: The Friedel-Crafts Acylation Pathway

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps, illustrated in the diagram below, involve the generation of a potent electrophile, its subsequent attack on the aromatic ring, and the eventual restoration of aromaticity.

Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, propanoyl chloride, by a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5][6] The aluminum chloride coordinates to the chlorine atom of the propanoyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a highly reactive and resonance-stabilized acylium ion.[3][7] The stability of this acylium ion is a key reason why, unlike in Friedel-Crafts alkylation, carbocation rearrangements are not observed.[7]

Electrophilic Attack and Sigma Complex Formation

The electron-rich π-system of the 1,3-dichlorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The chlorine substituents on the benzene ring are deactivating due to their inductive electron-withdrawing effect, which makes the reaction slower than the acylation of benzene itself.[2]

Regioselectivity

The directing effects of the two chlorine atoms on the 1,3-dichlorobenzene ring are crucial in determining the position of acylation. Both chlorine atoms are ortho-, para-directing groups.[2] In the case of 1,3-dichlorobenzene, the incoming acyl group will preferentially add to the C4 position, which is para to one chlorine and ortho to the other, leading to the formation of this compound. This is the thermodynamically favored product due to a combination of electronic and steric factors.[8][9]

Deprotonation and Catalyst Regeneration

In the final step, a weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon bearing the newly added acyl group.[3][10] This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst. However, it's important to note that the ketone product can form a stable complex with the Lewis acid, often necessitating the use of stoichiometric or even excess amounts of the catalyst.[4]

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for the laboratory-scale synthesis of this compound and emphasizes safety and procedural rigor.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 1,3-Dichlorobenzene | 147.00 | 40 g (0.27 mol) | 0.27 | 99% |

| Propanoyl chloride | 92.52 | 48 g (0.52 mol) | 0.52 | 98% |

| Anhydrous Aluminum Chloride | 133.34 | 160 g (1.20 mol) | 1.20 | 99.99% |

| Carbon Disulfide (CS₂) | 76.13 | 300 mL | - | Anhydrous |

| Crushed Ice | - | ~200 g | - | - |

| Concentrated HCl | 36.46 | 50 mL | - | 37% |

| Dichloromethane (CH₂Cl₂) | 84.93 | 2 x 100 mL | - | Reagent Grade |

| Saturated Sodium Bicarbonate | 84.01 | 100 mL | - | - |

| Brine | - | 100 mL | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | ~20 g | - | - |

Equipment

-

1000 mL three-necked round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Ice bath

-

Separatory funnel (1000 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Reaction Setup and Procedure

Safety First: This reaction is exothermic and generates HCl gas. It must be performed in a well-ventilated fume hood.[11] Anhydrous aluminum chloride is corrosive and reacts violently with water; handle with care.[12][13] Propanoyl chloride is also corrosive and a lachrymator.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Caption: Experimental Workflow for Synthesis.

-

Reaction Setup: Assemble a dry 1000 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel.[14]

-

Charging Reactants: In the flask, combine 40 g (0.27 mol) of 1,3-dichlorobenzene and 48 g (0.52 mol) of propanoyl chloride in 300 mL of anhydrous carbon disulfide.[15]

-

Catalyst Addition: While stirring vigorously, slowly add 160 g (1.20 mol) of anhydrous aluminum chloride in small portions over a period of 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[12]

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 46°C) and maintain it for 24 hours.[15] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up - Quenching: After 24 hours, cool the reaction mixture to room temperature. Carefully and slowly pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid in a large beaker with stirring.[12][13] This will decompose the aluminum chloride complex.[13][16]

-

Extraction: Transfer the mixture to a 1000 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 100 mL portions of dichloromethane.[12][16]

-

Washing: Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 100 mL of brine.[12][13]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[12][13]

Purification and Characterization

The crude product is a yellowish oil. Purification is achieved by vacuum distillation.

-

Purification: The main fraction is collected at 118-120°C at 5 mm Hg.[15]

-

Characterization: The identity and purity of the final product, this compound, can be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment.

-

¹³C NMR: To confirm the carbon skeleton.

-

IR Spectroscopy: To identify the characteristic carbonyl stretch of the ketone. The NIST WebBook provides reference IR spectral data for this compound.[17]

-

GC-MS: To determine the purity and confirm the molecular weight (203.07 g/mol ).[1][18]

-

Discussion: Critical Parameters and Optimization

The success of the Friedel-Crafts acylation of 1,3-dichlorobenzene hinges on several critical factors:

-

Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture.[5][13] Any water present will hydrolyze the AlCl₃, rendering it inactive and significantly reducing the reaction yield.[8][19] All glassware must be thoroughly dried, and anhydrous solvents and reagents should be used.

-

Catalyst Stoichiometry: As the ketone product forms a complex with AlCl₃, a stoichiometric amount or even an excess of the catalyst is required to drive the reaction to completion.[4]

-

Reaction Time and Temperature: The deactivating nature of the chlorine substituents necessitates a longer reaction time and elevated temperatures compared to the acylation of more activated aromatic rings.[15]

-

Solvent Choice: Carbon disulfide is a traditional solvent for this reaction. Dichloromethane is another common and less flammable alternative.[12] Nitrobenzene can also be used, particularly for deactivated systems, but its high boiling point and toxicity are drawbacks.[9]

-

Alternative Catalysts: While AlCl₃ is the most common catalyst, other Lewis acids such as FeCl₃ can also be employed.[3][20] For greener and more sustainable approaches, solid acid catalysts like zeolites are being explored to facilitate easier separation and reusability.[8][21][22][23]

Conclusion

The Friedel-Crafts acylation of 1,3-dichlorobenzene with propanoyl chloride provides a reliable and scalable route to this compound. By understanding the underlying mechanism and carefully controlling the critical experimental parameters, researchers can consistently achieve high yields of this valuable synthetic intermediate. The protocol and insights provided in this guide serve as a robust foundation for the successful execution of this important transformation in a research and development setting.

References

- 1. This compound | 37885-41-9 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. quora.com [quora.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 12. websites.umich.edu [websites.umich.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. m.youtube.com [m.youtube.com]

- 17. This compound [webbook.nist.gov]

- 18. This compound | C9H8Cl2O | CID 123467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

Spectroscopic Profile of 2',4'-Dichloropropiophenone: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 2',4'-dichloropropiophenone, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural characteristics of the molecule through Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section offers a detailed interpretation of the spectral data, underpinned by established principles and supported by authoritative references.

Introduction

This compound (C₉H₈Cl₂O, Molar Mass: 203.07 g/mol ) is a halogenated aromatic ketone with significant applications in organic synthesis.[1] Its structure, featuring a propiophenone backbone substituted with two chlorine atoms on the phenyl ring at positions 2' and 4', gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its NMR, IR, and MS spectra is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior in various reactions. This guide serves as a detailed reference for the complete spectroscopic characterization of this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a suitable solvent like deuterated chloroform (CDCl₃) is detailed below.

Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.3 | Multiplet | 3H | Aromatic Protons (H-3', H-5', H-6') |

| 2.98 | Quartet | 2H | Methylene Protons (-CH₂-) |

| 1.22 | Triplet | 3H | Methyl Protons (-CH₃) |

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is expected to show a complex multiplet between approximately δ 7.3 and 7.5 ppm, integrating to three protons. This complexity arises from the spin-spin coupling between the three adjacent aromatic protons (H-3', H-5', and H-6'). The electron-withdrawing effects of the two chlorine atoms and the carbonyl group deshield these protons, causing them to resonate downfield.

The methylene protons (-CH₂-) of the ethyl group are predicted to appear as a quartet around δ 2.98 ppm. The quartet splitting pattern is a result of coupling with the three neighboring methyl protons (n+1 rule, where n=3). These protons are deshielded by the adjacent carbonyl group.

The methyl protons (-CH₃) of the ethyl group are expected to resonate as a triplet at approximately δ 1.22 ppm. The triplet multiplicity is due to coupling with the two adjacent methylene protons (n+1 rule, where n=2). Being further from the electron-withdrawing groups, these protons are the most shielded and therefore appear at the most upfield position.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound is presented below.

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~200 | Carbonyl Carbon (C=O) |

| ~138 | Aromatic Carbon (C-1') |

| ~135 | Aromatic Carbon (C-2') |

| ~132 | Aromatic Carbon (C-4') |

| ~130 | Aromatic Carbon (C-6') |

| ~129 | Aromatic Carbon (C-5') |

| ~127 | Aromatic Carbon (C-3') |

| ~35 | Methylene Carbon (-CH₂-) |

| ~8 | Methyl Carbon (-CH₃) |

Note: These are predicted values and may vary slightly from experimental results.

Interpretation of the ¹³C NMR Spectrum

The carbonyl carbon is the most deshielded carbon in the molecule and is expected to appear at a chemical shift of approximately δ 200 ppm.

The aromatic region will show six distinct signals, as the chlorine substituents and the propiophenone group make all the aromatic carbons chemically non-equivalent. The carbons directly attached to the chlorine atoms (C-2' and C-4') and the carbon attached to the carbonyl group (C-1') are expected to be the most deshielded among the aromatic carbons.

The methylene carbon (-CH₂-) of the ethyl group is predicted to resonate around δ 35 ppm, deshielded by the adjacent carbonyl group. The methyl carbon (-CH₃) is the most shielded carbon and is expected to appear at a chemical shift of approximately δ 8 ppm.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Mode: Proton-decoupled

-

Number of scans: 512-1024 (or more, depending on concentration)

-

Relaxation delay: 2-5 seconds

-

Pulse width: 90°

-

Spectral width: 0 to 220 ppm

-

-

Processing: Apply a Fourier transform, phase and baseline correction, and reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2980-2850 | Medium-Weak | Aliphatic C-H Stretch |

| ~1685 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600-1450 | Medium-Weak | Aromatic C=C Stretch |

| ~1100-1000 | Strong | C-Cl Stretch |

| ~850-800 | Strong | C-H Out-of-plane Bending (Aromatic) |

Data sourced from NIST and PubChem.[1][2]

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum of this compound is the strong absorption band around 1685 cm⁻¹. This is characteristic of the C=O stretching vibration of an aryl ketone. The conjugation of the carbonyl group with the aromatic ring lowers the stretching frequency compared to a saturated ketone.

The aromatic C-H stretching vibrations are observed as weaker bands in the region of 3100-3000 cm⁻¹. The aliphatic C-H stretching vibrations from the ethyl group appear just below 3000 cm⁻¹.

The medium to weak absorptions in the 1600-1450 cm⁻¹ range are due to the C=C stretching vibrations within the aromatic ring. The strong band in the 1100-1000 cm⁻¹ region is indicative of the C-Cl stretching vibrations. Finally, the strong absorption in the 850-800 cm⁻¹ region is characteristic of the out-of-plane C-H bending of the substituted aromatic ring.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Processing: Collect the spectrum and perform a background subtraction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural elucidation.

Predicted Mass Spectrum Data

| m/z | Possible Fragment |

| 202/204/206 | [M]⁺ (Molecular Ion) |

| 173/175 | [M - C₂H₅]⁺ |

| 145/147 | [M - C₂H₅ - CO]⁺ |

| 111 | [C₆H₃Cl]⁺ |

| 75 | [C₆H₃]⁺ |

Note: The presence of two chlorine atoms will result in characteristic isotopic patterns for chlorine-containing fragments.

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) for this compound is expected at m/z 202. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), this peak will be accompanied by [M+2]⁺ and [M+4]⁺ peaks at m/z 204 and 206, respectively, with a characteristic intensity ratio.

A common fragmentation pathway for propiophenones is the alpha-cleavage, resulting in the loss of the ethyl group. This would lead to the formation of a dichlorobenzoyl cation at m/z 173 and its isotope peak at m/z 175. This is often the base peak in the spectrum.

Subsequent loss of a neutral carbon monoxide molecule from the dichlorobenzoyl cation would result in a dichlorophenyl cation at m/z 145 and its isotopic peak at m/z 147. Further fragmentation could involve the loss of chlorine atoms.

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.

-

Acquisition Parameters (EI):

-

Ionization energy: 70 eV

-

Source temperature: 200-250 °C

-

Mass range: m/z 40-300

-

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions and their isotopic patterns.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the experimental IR and predicted MS fragmentation patterns, offer a detailed structural elucidation of the molecule. The provided experimental protocols serve as a practical reference for researchers in acquiring high-quality spectroscopic data for this and related compounds.

References

A Comprehensive Technical Guide to Melting and Boiling Points in Pharmaceutical Development

Introduction

In the landscape of pharmaceutical development, the physical properties of an active pharmaceutical ingredient (API) and its associated excipients are foundational pillars upon which the safety, efficacy, and stability of a drug product are built. Among the most critical of these are the melting point and boiling point. Far from being simple physical constants, these thermal transition points provide a wealth of information, guiding decisions from early-stage drug discovery through to final formulation and manufacturing.[1][2]

This guide offers an in-depth exploration of the theoretical underpinnings, experimental methodologies, and practical applications of melting and boiling point determination. It is designed for researchers, scientists, and drug development professionals who require not just the data, but a profound understanding of what that data signifies for a molecule's behavior and performance.

Part 1: Theoretical Foundations of Phase Transitions

A substance's melting or boiling point is the temperature at which it undergoes a phase transition—solid to liquid or liquid to gas, respectively. These transitions are governed by the principles of thermodynamics and the intricate balance of intermolecular forces that dictate the structure and energy of the material.

Thermodynamic Principles

At a given pressure, a phase transition represents a state of equilibrium where the Gibbs free energy (G) of the two phases is equal.[3] The change in Gibbs free energy (ΔG) is a function of both enthalpy (ΔH, the heat absorbed or released) and entropy (ΔS, the change in disorder) at a specific temperature (T), as described by the equation:

ΔG = ΔH - TΔS

For a phase transition to occur spontaneously at a constant temperature and pressure, the Gibbs free energy of the system must decrease.[4][5] At the melting or boiling point, the system is at equilibrium (ΔG = 0), meaning the enthalpic and entropic contributions are perfectly balanced. The first derivative of the free energy is discontinuous across such a phase transition, classifying it as a first-order transition.[6][7]

The Central Role of Intermolecular Forces

The energy required to overcome the forces holding molecules together in a crystal lattice (for melting) or in a liquid state (for boiling) is directly reflected in the melting and boiling points.[8][9][10][11][12] Stronger intermolecular forces necessitate more energy to disrupt, resulting in higher transition temperatures.[8][9][10][11][12] The primary forces at play include:

-

London Dispersion Forces: Temporary attractive forces arising from fluctuating electron clouds, present in all molecules. Their strength increases with molecular size and surface area.[8][9]

-

Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles.

-

Hydrogen Bonding: A particularly strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (N, O, or F).

-

Ionic Interactions: Strong electrostatic attractions between charged ions in a crystal lattice.

Understanding the type and magnitude of these forces within a drug molecule is predictive of its thermal behavior.

Part 2: Experimental Determination of Melting Point

The melting point is one of the most fundamental and informative characteristics of a solid crystalline substance. It serves as a primary indicator of identity and purity.

Overview of Techniques

Two primary methods are employed for melting point determination in a pharmaceutical setting: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

1. Capillary Melting Point Apparatus

This classic technique involves heating a small amount of finely powdered sample packed into a capillary tube while visually observing the melting process.[13][14][15][16][17] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[13][17][18] A sharp melting range (typically < 1°C) is indicative of a pure substance, whereas a broad melting range often suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heating.[13][14][17]

-

Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder into a column of 2-3 mm height.[15][17] Overfilling can lead to an artificially broad melting range.[14][17]

-

Heating: Place the capillary tube in the heating block of the apparatus.[14][16]

-

Rapid Ramp (Scouting): If the expected melting point is unknown, heat the sample rapidly (e.g., 10-20°C/min) to get an approximate value.[14][15]

-

Slow Ramp (Accurate Determination): For an accurate measurement, repeat the process with a fresh sample. Heat rapidly to about 15-20°C below the approximate melting point, then reduce the heating rate to 1-2°C/min.[13][14][15] This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block.[15]

-

Observation & Recording: Record the temperature at the onset of melting (first liquid drop) and at the completion of melting (clear liquid).[13][17][18] Report this as the melting range.

2. Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides far more information than a simple melting point. It measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[19][20][21][22] This allows for the precise determination of melting points, as well as the quantification of the energy absorbed during melting (enthalpy of fusion) and the detection of other thermal events like glass transitions, crystallization, and polymorphic transformations.[19][20][21][22][23][24][25]

The causality behind choosing DSC lies in its ability to deliver quantitative thermodynamic data. The enthalpy of fusion, for instance, is a direct measure of the energy required to break the crystal lattice and is invaluable for understanding solubility and stability. DSC is the preferred method in modern pharmaceutical development for its accuracy, sensitivity, and the richness of the data it provides.[19][20][21][22]

Experimental Protocol: Melting Point Determination by DSC

-

System Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This step is critical for ensuring data trustworthiness and accuracy.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean DSC pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample. For volatile substances, hermetically sealed pans are used to prevent mass loss during the experiment.

-

Instrument Setup: Place the prepared sample pan in the sample cell and an empty, sealed reference pan in the reference cell.

-

Thermal Program:

-

Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature at a controlled rate, typically 10°C/min, to a temperature well above the melting point. Standard methods like ASTM D3418 or ISO 11357 provide specific guidelines.[24][25][26]

-

The choice of heating rate is a balance: faster rates improve signal-to-noise but can reduce resolution, while slower rates provide better resolution of complex transitions but result in weaker signals. A 10°C/min rate is a common and robust starting point.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C). The melting event will appear as an endothermic peak.

-

Melting Point (T_m): The melting point is typically reported as the extrapolated onset temperature of the peak, which represents the temperature at which the first traces of melting are detected under ideal equilibrium conditions. The peak maximum is also often reported.

-

Enthalpy of Fusion (ΔH_f): Integrate the area under the melting peak to determine the enthalpy of fusion in Joules per gram (J/g). This value is a quantitative measure of the material's crystallinity.

-

Caption: Standard workflow for melting point determination by DSC.

Addressing Complexities: Polymorphism and Purity

A single compound can exist in multiple crystalline forms, known as polymorphs.[21] Each polymorph has a unique crystal lattice and, consequently, a different melting point and solubility. DSC is an essential tool for identifying and characterizing these forms, as different polymorphs will exhibit distinct melting endotherms.[21][22][23] The presence of multiple melting peaks or complex thermal events can indicate a polymorphic substance or the presence of impurities.

Part 3: Experimental Determination of Boiling Point

For many non-volatile APIs, the boiling point is a theoretical value, as the compound will thermally decompose before it boils at atmospheric pressure. However, for volatile compounds, solvents, or intermediates used in synthesis, the boiling point is a critical parameter.

1. Siwoloboff Method

For small liquid samples, the Siwoloboff method is a common micro-technique.[27][28][29] It involves heating a small sample in a fusion tube along with an inverted, sealed capillary. As the liquid is heated, air trapped in the capillary expands. Once the liquid's vapor pressure equals the atmospheric pressure (i.e., it boils), a continuous stream of bubbles emerges from the capillary.[28] The boiling point is precisely the temperature at which, upon cooling, the bubbling stops and the liquid is drawn back into the capillary.[27]

Experimental Protocol: Siwoloboff Method

-

Setup: Place a small amount (0.25-0.5 mL) of the liquid into a fusion tube.[28] Insert a sealed capillary tube, open end down, into the liquid.

-

Assembly: Attach the fusion tube to a thermometer and immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil).[27]

-

Heating: Heat the bath gently. Observe the inverted capillary.

-

Observation: Note the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip.[28]

-

Cooling & Determination: Remove the heat source and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid is drawn into the capillary is the boiling point.[27]

2. Thermogravimetric Analysis (TGA)

While not a direct measure of boiling point, Thermogravimetric Analysis (TGA) is an indispensable tool for assessing the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature. A sharp mass loss at a specific temperature can indicate boiling or sublimation, while a gradual mass loss over a range of temperatures often points to decomposition. For drug development, understanding the onset temperature of thermal degradation is often more critical than knowing a theoretical boiling point.

Part 4: The Impact of Melting and Boiling Points on Drug Development

The determination of melting and boiling points is a cornerstone of preformulation studies, which characterize the physicochemical properties of a drug substance to support formulation development.[1][2][30][31][32]

Melting Point, Lattice Energy, and Solubility

A high melting point is often correlated with high crystal lattice energy—the energy required to separate the ions or molecules in a crystal.[33] This strong intermolecular attraction in the solid state must be overcome for the substance to dissolve.[34] Therefore, a high melting point can be an early indicator of poor aqueous solubility, a major challenge in drug development.[33][35][36] The relationship can be summarized in the following diagram:

Caption: Relationship between intermolecular forces and solubility.

Application in Formulation and Manufacturing

-

Purity Assessment: A narrow melting range is a key quality control parameter for both the API and excipients.[21][37]

-

Polymorph Screening: Identifying the most stable polymorph is crucial, as different forms can have different solubilities and bioavailabilities.

-

Excipient Compatibility: DSC can be used to study potential interactions between the drug and excipients by observing shifts in melting points or the appearance of new thermal events.[21][23][38]

-

Process Development: Knowledge of thermal properties is essential for processes like hot-melt extrusion, where polymers are selected based on their melting or glass transition temperatures.[39]

Data Presentation: Melting Points of Common Pharmaceutical Excipients

The selection of appropriate excipients is critical for a successful formulation. The melting point is a key characteristic that influences manufacturing processes and final product stability.

| Excipient | Melting Point (°C) | Typical Use |

| Mannitol | 166 - 168 | Diluent, tonicity agent |

| Lactose Monohydrate | 201 - 202 | Diluent, binder |

| Microcrystalline Cellulose | ~260-270 (decomposes) | Diluent, binder, disintegrant |

| Stearic Acid | 69 - 72 | Lubricant |

| Polyethylene Glycol (PEG) 1500 | 44 - 48 | Plasticizer, solvent |

| Poloxamer 188 | 52 - 57 | Solubilizer, emulsifier |

Note: Values are approximate and can vary based on grade and purity.

Conclusion

The melting and boiling points are far more than mere physical constants; they are critical indicators of a molecule's identity, purity, stability, and intermolecular behavior. A thorough and expert application of analytical techniques like DSC and TGA provides the foundational data necessary to navigate the complexities of drug development. By understanding the causality behind these thermal events, scientists can make informed decisions that de-risk the development process, optimize formulation design, and ultimately lead to the creation of safe, stable, and effective pharmaceutical products.

References

- 1. upm-inc.com [upm-inc.com]

- 2. pharmafocuseurope.com [pharmafocuseurope.com]

- 3. 2.10 Use of Gibbs Free Energy: Phase Transitions [theory.physics.manchester.ac.uk]

- 4. Gibbs free energy - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. revisiondojo.com [revisiondojo.com]

- 9. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 10. Intermolecular Forces | Overview, Types & Boiling Point - Lesson | Study.com [study.com]

- 11. Influence of Intermolecular Forces | ChemTalk . [chemistrytalk.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. jk-sci.com [jk-sci.com]

- 14. nsmn1.uh.edu [nsmn1.uh.edu]

- 15. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 16. westlab.com [westlab.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. thinksrs.com [thinksrs.com]

- 19. news-medical.net [news-medical.net]

- 20. Differential Scanning Calorimetry Principle & Applications [bcluae.com]

- 21. quercus.be [quercus.be]

- 22. veeprho.com [veeprho.com]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 25. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]

- 26. researchgate.net [researchgate.net]

- 27. Siwoloboff method - Wikipedia [en.wikipedia.org]

- 28. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]

- 29. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]

- 30. scribd.com [scribd.com]

- 31. books.kdpublications.in [books.kdpublications.in]

- 32. Physical Properties of Pre-formulation.pptx [slideshare.net]

- 33. Lattice Energy [chemed.chem.purdue.edu]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. chem.libretexts.org [chem.libretexts.org]

- 36. chem.libretexts.org [chem.libretexts.org]

- 37. pharmadigests.com [pharmadigests.com]

- 38. researchgate.net [researchgate.net]

- 39. pharmtech.com [pharmtech.com]

Solubility of 2',4'-Dichloropropiophenone in organic solvents

An In-depth Technical Guide to the Solubility of 2',4'-Dichloropropiophenone in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (C₉H₈Cl₂O). In the absence of extensive publicly available quantitative solubility data, this document establishes a robust theoretical framework based on the molecule's structural attributes and the principles of intermolecular forces. We predict its solubility behavior across a spectrum of common organic solvents and furnish a detailed, self-validating experimental protocol for the empirical determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's physical properties for applications in synthesis, purification, and formulation.

Introduction: The Significance of Solubility for this compound

This compound is a halogenated aromatic ketone with the molecular formula C₉H₈Cl₂O and a molecular weight of approximately 203.07 g/mol .[1][2] It serves as a key intermediate in various organic syntheses.[2] The efficiency of its use in chemical reactions, the success of its purification via techniques like recrystallization, and its potential formulation into final products are all critically dependent on a thorough understanding of its solubility in different solvent systems.

Solubility dictates the choice of reaction media, ensuring that reactants are in the appropriate phase for optimal kinetics. It is the cornerstone of purification strategies, allowing for the separation of the desired compound from impurities.[3] Therefore, a predictive understanding of its solubility, coupled with a reliable method for its quantitative measurement, is indispensable for any scientist working with this molecule.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides the foundational logic for predicting solubility.[4] This is governed by the intermolecular forces between the solute (this compound) and the solvent molecules.

Molecular Structure Analysis

The structure of this compound contains two distinct regions that influence its solubility:

-

A Dichlorinated Phenyl Ring: This large, aromatic portion of the molecule is non-polar and hydrophobic. The two chlorine atoms increase its electron density and polarizability, favoring interactions with non-polar and moderately polar solvents through London dispersion forces.

-

A Propiophenone Moiety: This functional group includes a polar carbonyl group (C=O) and a short ethyl chain. The carbonyl group's dipole moment allows for dipole-dipole interactions with polar solvents. While it can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor, limiting its interaction with protic solvents like water.

This dual nature—a large non-polar part with a localized polar functional group—suggests that the compound will be most soluble in solvents that can effectively solvate both regions.

Expected Solubility Trends

Based on the structural analysis, we can predict a qualitative solubility profile:

-

High Solubility: Expected in solvents that are moderately polar and aprotic, or those with significant non-polar character.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are excellent candidates due to their ability to engage in dipole-dipole interactions with the ketone and dispersion forces with the aromatic ring.

-

Aromatic Solvents (e.g., Toluene, Benzene): The structural similarity to the dichlorophenyl ring facilitates strong dispersion forces (π-stacking).

-

Ketones (e.g., Acetone): The "like dissolves like" principle is strong here, with favorable dipole-dipole interactions.

-

-

Moderate Solubility: Expected in solvents where one type of interaction is favored but the overall solvation is not ideal.

-

Ethers (e.g., Diethyl Ether): Moderately polar, can solvate the molecule well.

-

Esters (e.g., Ethyl Acetate): Similar to ethers, offering a balance of polar and non-polar characteristics.

-

Alcohols (e.g., Ethanol, Methanol): The solvent's strong hydrogen-bonding network is disrupted to solvate the non-polar ring, while its alkyl portion interacts favorably. Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol).

-

-

Low to Insoluble: Expected in highly polar or very non-polar solvents.

-

Water: The molecule's large hydrophobic area and inability to donate hydrogen bonds make it only slightly soluble in water, as confirmed by qualitative reports.[2][5]

-

Aliphatic Hydrocarbons (e.g., Hexane, Cyclohexane): While non-polar, these solvents lack the ability to interact effectively with the polar ketone group, making them relatively poor solvents for this compound.

-

Quantitative Solubility Data

As of the writing of this guide, specific quantitative solubility data (e.g., in g/100 mL) for this compound across a range of organic solvents is not widely available in peer-reviewed literature. The following table summarizes the predicted solubility based on the theoretical principles discussed. It is imperative for researchers to use the experimental protocol in the subsequent section to determine precise values for their specific conditions.

| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Aromatic | Toluene, Benzene | High | London Dispersion (π-stacking) |

| Chlorinated | Dichloromethane | High | Dipole-Dipole, London Dispersion |

| Ketones | Acetone | High | Dipole-Dipole |

| Esters | Ethyl Acetate | Moderate to High | Dipole-Dipole, London Dispersion |

| Ethers | Diethyl Ether | Moderate | Dipole-Dipole, London Dispersion |

| Alcohols | Ethanol, Methanol | Moderate to Low | H-bond acceptance, Dipole-Dipole, Dispersion |

| Aliphatic Non-Polar | Hexane, Cyclohexane | Low | London Dispersion |

| Polar Protic | Water | Very Low | Dipole-Dipole (unfavorable hydration) |

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed, self-validating workflow for the isothermal equilibrium method to determine the solubility of this compound.

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature until the solution is saturated and equilibrium is reached. After separating the undissolved solid, the concentration of the solute in the clear supernatant is measured using a suitable analytical technique, such as Gas Chromatography (GC).

Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Materials and Equipment

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Shaking incubator or temperature-controlled water bath with stirring

-

Centrifuge

-

Volumetric flasks and pipettes

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Step-by-Step Methodology

1. Preparation of Saturated Solution: a. Add an excess amount of this compound to a pre-weighed vial. The excess should be visually apparent (e.g., 50-100 mg in 5 mL of solvent). b. Add a known volume or mass of the chosen solvent to the vial. c. Securely cap the vial to prevent solvent evaporation.

2. Equilibration: a. Place the vial in a shaking incubator set to the desired temperature (e.g., 25 °C). b. Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A self-validating check involves taking measurements at 24h and 48h; if the values are consistent, equilibrium has been achieved.

3. Phase Separation: a. Remove the vial from the incubator and place it in a centrifuge. b. Centrifuge at a high speed (e.g., 5000 rpm for 15 minutes) to pellet all undissolved solid, leaving a clear supernatant. This step must be performed at the same temperature as equilibration if possible.

4. Sampling and Dilution: a. Without disturbing the solid pellet, carefully withdraw a precise aliquot of the clear supernatant using a calibrated pipette. b. Dispense the aliquot into a pre-weighed volumetric flask and record the mass of the solution transferred. c. Dilute the sample with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.

5. Analytical Quantification (GC-FID): a. Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Inject these standards into the GC to generate a calibration curve of peak area versus concentration. b. Sample Analysis: Inject the diluted sample into the GC under the same conditions as the standards. c. Calculation: Use the peak area of the sample and the regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate the original concentration in the saturated supernatant, accounting for all dilutions.

6. Reporting Solubility: a. Express the final solubility in standard units such as mg/mL, g/100 g solvent, or molarity (mol/L). b. Always report the temperature at which the solubility was determined.

Practical Insights and Safety Considerations

Effect of Temperature

The dissolution of most solids is an endothermic process. Therefore, the solubility of this compound is expected to increase with increasing temperature. This property is fundamental to purification by recrystallization.[3]

Purity of Materials

The presence of impurities in either the solute or the solvent can significantly alter measured solubility values. Using high-purity materials is essential for obtaining accurate and reproducible data.

Safety Precautions

This compound is a hazardous chemical. According to its Safety Data Sheet (SDS), it is harmful if swallowed and toxic in contact with skin. It can also cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

While published quantitative data on the solubility of this compound is scarce, a robust theoretical assessment based on its molecular structure predicts high solubility in chlorinated and aromatic solvents, moderate solubility in esters and ethers, and low solubility in water and aliphatic hydrocarbons. This guide provides a comprehensive, step-by-step experimental protocol that empowers researchers to generate precise, reliable solubility data tailored to their specific applications and conditions. Adherence to this framework will ensure the accurate characterization of this important chemical intermediate, facilitating its effective use in research and development.

References

Potential hazards and GHS classification of 2',4'-Dichloropropiophenone

An In-Depth Technical Guide to the Hazard Profile and GHS Classification of 2',4'-Dichloropropiophenone

Introduction

This compound is an aromatic ketone that serves as a key intermediate in various chemical syntheses.[1] Its utility in research and development, particularly in the synthesis of more complex molecules, necessitates a thorough understanding of its hazard profile for the safety of laboratory personnel and the protection of the environment. This guide provides a consolidated, in-depth analysis of the potential hazards associated with this compound, culminating in a comprehensive GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification. Moving beyond a simple recitation of data sheet information, this document addresses discrepancies found in available literature and offers a scientifically grounded, precautionary approach for researchers, scientists, and drug development professionals.

Physicochemical Identity and Properties

A foundational understanding of a chemical's physical properties is critical for predicting its behavior under laboratory conditions and for conducting a thorough risk assessment.

| Property | Value | Source(s) |

| Chemical Name | 1-(2,4-dichlorophenyl)propan-1-one | [2] |

| Synonyms | This compound | [1][2] |

| CAS Number | 37885-41-9 | [1][2][3] |

| Molecular Formula | C₉H₈Cl₂O | [1][2][3] |

| Molecular Weight | 203.07 g/mol | [1] |

| Appearance | White to light yellow powder or lump | [1] |

| Boiling Point | 121-123 °C @ 7 mmHg | [1] |

| Flash Point | >110 °C | [1][4] |

| Density | 1.287 g/cm³ | [1][4] |

| Water Solubility | Slightly soluble | [1][4] |

Comprehensive Hazard Analysis

The hazard profile of this compound is multifaceted, with data from various suppliers showing some inconsistencies. This analysis synthesizes the available information to present a unified and precautionary hazard assessment.

Acute Toxicity

The compound presents a significant risk through multiple routes of exposure.

-